Methyl3-amino-6-fluoro-2-(trifluoromethyl)benzoatehydrochloride

Description

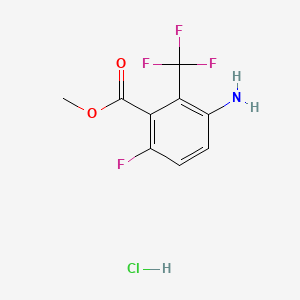

Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride is a fluorinated benzoate derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position, an amino (-NH₂) group at the 3-position, and a fluorine atom at the 6-position of the benzene ring. Its structural features, including electron-withdrawing groups (-F, -CF₃) and the nucleophilic amino group, suggest utility in drug design, particularly for modulating metabolic stability and target binding .

Properties

Molecular Formula |

C9H8ClF4NO2 |

|---|---|

Molecular Weight |

273.61 g/mol |

IUPAC Name |

methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate;hydrochloride |

InChI |

InChI=1S/C9H7F4NO2.ClH/c1-16-8(15)6-4(10)2-3-5(14)7(6)9(11,12)13;/h2-3H,14H2,1H3;1H |

InChI Key |

OLJOVRYZRIHWFG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1C(F)(F)F)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride typically involves multiple steps. One common method starts with the nitration of methyl 2-(trifluoromethyl)benzoate to introduce a nitro group. This is followed by a reduction reaction to convert the nitro group to an amino group. The fluorination step introduces the fluorine atom at the desired position on the benzene ring. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or other separation techniques to ensure high purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups.

Substitution: The fluorine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine or trifluoromethyl groups.

Scientific Research Applications

Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with target proteins, while the fluorine atom can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Benfluorex Hydrochloride

Structure: 2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride Key Features:

- Shares a benzoate backbone and trifluoromethyl group.

- Substituted with an aminoethyl group and a 2-(trifluoromethyl)phenyl moiety. Applications: Likely used as a pharmaceutical intermediate or active ingredient due to its amine and aromatic groups. Properties: The trifluoromethyl group enhances lipophilicity, while the ethylamino side chain may influence receptor interaction. Contrast: Unlike the target compound, Benfluorex lacks fluorine at the 6-position and features a more complex alkyl-aryl substitution pattern, which could alter pharmacokinetics .

Metabutoxycaine Hydrochloride

Structure: 2-(Diethylamino)ethyl 3-amino-2-butyloxybenzoate Hydrochloride Key Features:

- Contains a 3-aminobenzoate core with a butyloxy substituent.

- Features a diethylaminoethyl group, common in local anesthetics. Applications: Likely used as an anesthetic or analgesic agent. Properties: The diethylamino group increases basicity, enhancing membrane penetration.

Sulfonylurea-Based Pesticides (e.g., Triflusulfuron Methyl Ester)

Structure: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate Key Features:

- Benzoate ester linked to a sulfonylurea-triazine moiety. Applications: Herbicidal activity via acetolactate synthase inhibition. Properties: The sulfonylurea group is critical for enzyme targeting. Contrast: The target compound lacks the sulfonylurea-triazine system, suggesting different biological targets. Its amino and fluorine groups may favor pharmaceutical over agrochemical applications .

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl Chloride

Structure: Benzoyl chloride derivative with -Cl, -F, and -CF₃ substituents. Key Features: Reactive intermediate with electron-withdrawing groups. Applications: Used in synthesis of agrochemicals or pharmaceuticals. Properties: The chloride group increases reactivity for acylations. Contrast: The target compound’s methyl ester and amino group make it more stable and suitable for further functionalization compared to the reactive benzoyl chloride .

Data Table: Structural and Functional Comparison

Detailed Research Findings

Impact of Fluorine and Trifluoromethyl Groups

The trifluoromethyl group in the target compound and analogs like Benfluorex Hydrochloride enhances lipophilicity and resistance to oxidative metabolism .

Role of Amino and Ester Groups

The amino group in the target compound provides a site for hydrogen bonding or further derivatization, contrasting with sulfonylurea-based pesticides where the triazine-amino group is critical for herbicidal activity .

Biological Activity

Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

Chemical Structure and Properties

Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride is characterized by a benzoate structure with multiple fluorine substituents, which can significantly influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that fluorinated compounds often exhibit altered binding affinities compared to their non-fluorinated counterparts. For instance, the fluorine atoms can participate in hydrogen bonding or electrostatic interactions, enhancing the potency of the compound against specific biological targets.

Inhibition Studies

- Thymidine Kinase Inhibition : Preliminary studies have shown that similar fluorinated benzoate derivatives can inhibit thymidine kinase (TK), an enzyme crucial for DNA synthesis. TK inhibitors are being explored as potential therapeutic agents against various cancers and viral infections .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against Mycobacterium tuberculosis and Staphylococcus aureus. These bacteria are notorious for their resistance to conventional antibiotics, making the exploration of new inhibitors essential .

- Cytotoxicity : Cytotoxic assays on cancer cell lines reveal that compounds featuring trifluoromethyl groups can induce apoptosis in certain cancer types. This suggests a potential role in cancer therapy, although specific data on methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride remains limited.

Case Study 1: Anticancer Activity

In a study examining a series of fluorinated benzoates, one analog exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating a promising therapeutic index for further development .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds against Mycobacterium tuberculosis. The compound showed an MIC (Minimum Inhibitory Concentration) value of 12 µg/mL, demonstrating potential as a lead compound for drug development against resistant strains .

Research Findings

Recent research has highlighted the importance of fluorine in enhancing the pharmacokinetic properties of drugs. For example:

- Enhanced Bioavailability : The incorporation of trifluoromethyl groups has been shown to improve the oral bioavailability of several drug candidates by increasing their solubility and stability in metabolic pathways .

- Targeted Delivery : Fluorinated compounds can be designed for targeted delivery systems, leveraging their unique chemical properties to improve accumulation at disease sites while minimizing systemic toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. Key steps include trifluoromethylation (via nucleophilic substitution or pre-functionalized building blocks), esterification, and amination. For example, analogous compounds are synthesized using palladium-catalyzed couplings or sequential halogenation-amination . Critical parameters:

- Temperature control (0–5°C during amination to suppress side reactions).

- Catalyst selection (e.g., Pd(PPh₃)₄ for coupling).

- Moisture-free conditions during acylation (due to hydrolysis sensitivity) .

- Purification via ethanol/water recrystallization or silica gel chromatography with triethylamine .

Q. Which analytical techniques are most effective for confirming the hydrochloride salt form and structural integrity?

- Methodological Answer :

- X-ray crystallography (using SHELX software for refinement) to confirm crystal structure and salt formation .

- Ion chromatography for chloride quantification.

- ¹H/¹³C NMR to verify ester, amino, and trifluoromethyl groups. For example, the trifluoromethyl group shows distinct ¹⁹F NMR peaks at ~-60 ppm .

- Elemental analysis (C, H, N, Cl) to validate stoichiometry .

Q. How can researchers assess purity and identify potential impurities in this compound?

- Methodological Answer :

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (e.g., 30%–70% acetonitrile over 20 min) .

- Mass spectrometry (LC-MS) to detect low-abundance impurities (e.g., de-esterified byproducts).

- TLC (silica gel, ethyl acetate/hexane 1:1) with ninhydrin staining for free amine detection .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be systematically resolved?

- Methodological Answer :

- Assay standardization : Compare activity under identical conditions (pH, temperature, cell lines). For example, discrepancies in IC₅₀ values may arise from variations in cell permeability assays .

- Enantiomeric purity verification : Use chiral HPLC (e.g., Chiralpak AD-H column) to rule out activity differences from stereoisomers .

- Metabolite profiling : Incubate the compound with liver microsomes to identify active/inactive metabolites interfering with assays .

Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog synthesis : Modify the trifluoromethyl group (e.g., replace with Cl or CF₂H), vary ester substituents, or introduce heterocycles. For example, pyridinyl analogs show enhanced receptor binding .

- Biological testing : Use parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity.

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins like kinases .

Q. How should stability studies be designed to evaluate degradation under physiological or storage conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1 M HCl/NaOH). Monitor degradation via HPLC .

- Long-term stability : Store samples at -20°C, 4°C, and 25°C with 60% humidity. Assess monthly for 12 months using LC-MS to identify hydrolysis products (e.g., free benzoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.